molecular formula C10H18O3 B8221654 Ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate

Ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate

Cat. No.: B8221654
M. Wt: 186.25 g/mol
InChI Key: RVIKJKMGHPZMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is a chemical compound characterized by its unique structure, which includes a cyclobutyl ring substituted with a hydroxy group and two methyl groups. This compound is typically a colorless to pale yellow liquid with a fruity and alcoholic odor. It is an ester, which means it is derived from an acid (in this case, acetic acid) and an alcohol (3-hydroxy-2,2-dimethylcyclobutanol).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate can be achieved through several methods. One common approach involves the esterification of 3-hydroxy-2,2-dimethylcyclobutanol with ethyl acetate in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Another method involves the transesterification of mthis compound with ethanol in the presence of a base catalyst such as sodium ethoxide. This reaction also requires heating to drive the equilibrium towards the formation of the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced separation techniques such as distillation and crystallization can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of ethyl 2-(3-oxo-2,2-dimethylcyclobutyl)acetate.

    Reduction: Formation of 2-(3-hydroxy-2,2-dimethylcyclobutyl)ethanol.

    Substitution: Formation of ethyl 2-(3-substituted-2,2-dimethylcyclobutyl)acetate derivatives.

Scientific Research Applications

Ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which may exert biological effects through different pathways.

Comparison with Similar Compounds

Ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-(3-hydroxy-2,2-dimethylcyclopropyl)acetate: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    Ethyl 2-(3-hydroxy-2,2-dimethylcyclohexyl)acetate: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.

The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-4-13-9(12)6-7-5-8(11)10(7,2)3/h7-8,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIKJKMGHPZMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC(C1(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.